

# Physical and chemical properties of (1-Bromoethyl)benzene

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## Compound of Interest

Compound Name: (1-Bromoethyl)benzene

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## An In-depth Technical Guide to (1-Bromoethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

**(1-Bromoethyl)benzene**, also known as  $\alpha$ -methylbenzyl bromide, is a halogenated aromatic compound widely utilized as a versatile intermediate in organic synthesis. Its structure, featuring a reactive benzylic bromide, makes it a valuable building block for the synthesis of pharmaceuticals, agrochemicals, and polymers.<sup>[1][2]</sup> This guide provides a comprehensive overview of its physical, chemical, and safety properties, along with experimental protocols for its use.

## Chemical Identity and Physical Properties

**(1-Bromoethyl)benzene** is a clear, colorless to pale yellow liquid.<sup>[3][4]</sup> It is characterized by the presence of a bromine atom attached to the ethyl group on a benzene ring.

Table 1: Physical and Chemical Properties of (1-Bromoethyl)benzene

Property	Value	Source(s)
Molecular Formula	C <sub>8</sub> H <sub>9</sub> Br	[4][5][6][7]
Molecular Weight	185.06 g/mol	[3][5][6]
CAS Number	585-71-7	[5][6][8]
Appearance	Clear colorless to pale yellow liquid	[2][3][4]
Density	1.356 g/mL at 25 °C	[5][6]
Boiling Point	94 °C at 16 mmHg	[5][6][8][9]
202-203 °C at 760 mmHg	[3]	
Melting Point	-65 °C	[3][8][10]
Flash Point	82 °C (179.6 °F) - closed cup	[5][6]
Refractive Index (n <sub>20/D</sub> )	1.560	[6][8][10]
Solubility	Soluble in alcohol, ether, and benzene.[3][9][11] Sparingly soluble in water.[2]	[2][3][9][11]

## Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **(1-Bromoethyl)benzene**.

- <sup>1</sup>H NMR (in CDCl<sub>3</sub>): The proton NMR spectrum typically shows a quartet around 5.17 ppm corresponding to the methine proton (-CHBr), a doublet around 2.00 ppm for the methyl protons (-CH<sub>3</sub>), and a multiplet in the range of 7.25-7.38 ppm for the aromatic protons of the benzene ring.[12]
- Mass Spectrum: The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.[2]

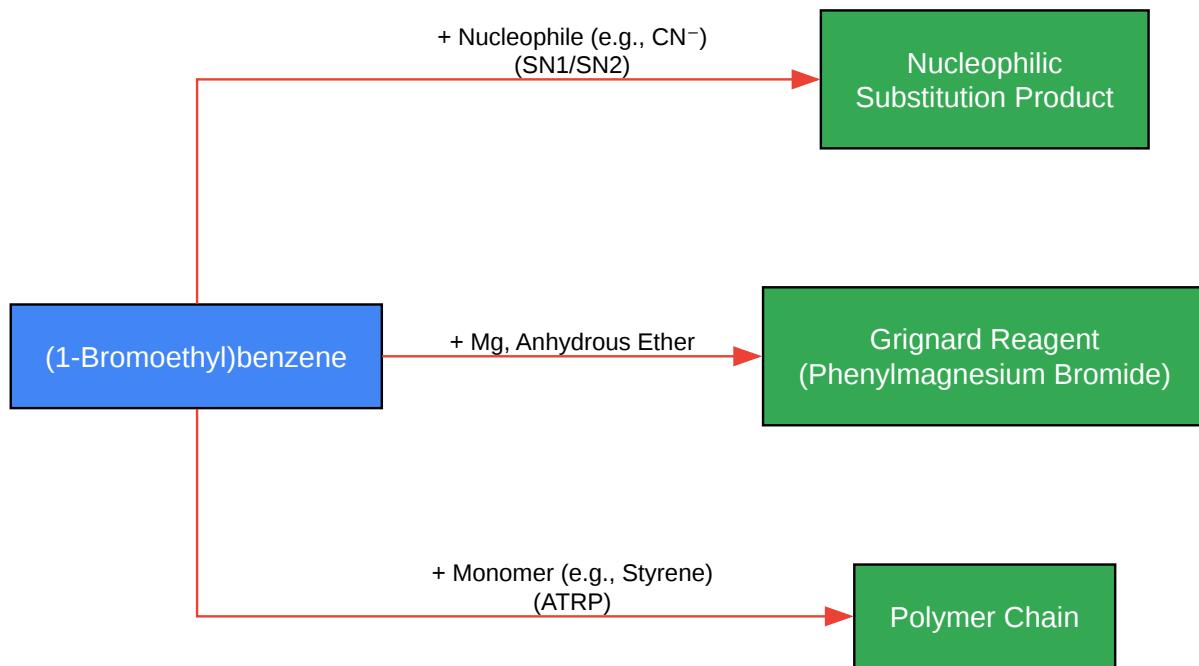
## Chemical Properties and Reactivity

The reactivity of **(1-bromoethyl)benzene** is dominated by the benzylic bromide, which is a good leaving group. This makes the compound susceptible to nucleophilic substitution and elimination reactions.

- Nucleophilic Substitution: **(1-Bromoethyl)benzene** readily undergoes nucleophilic substitution reactions. Due to the stability of the resulting benzylic carbocation, it can react via both  $S_N1$  and  $S_N2$  mechanisms. The  $S_N1$  pathway is favored in the presence of weak nucleophiles and polar protic solvents, such as ethanoic acid.[13] Stronger nucleophiles, like cyanide, will also readily displace the bromide.[14]
- Grignard Reagent Formation: Like other organohalides, it can react with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent, phenylmagnesium bromide. This reagent is a powerful nucleophile used to create new carbon-carbon bonds.
- Polymerization Initiator: It has been employed as an initiator in atom transfer radical polymerization (ATRP) for the synthesis of polymers like polystyrene.[6][9]

The following diagram illustrates the primary reaction pathways for **(1-Bromoethyl)benzene**.

### Key Reaction Pathways of (1-Bromoethyl)benzene



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### Key Reaction Pathways of **(1-Bromoethyl)benzene**

## Experimental Protocols

Detailed methodologies are essential for the safe and effective use of **(1-bromoethyl)benzene** in a laboratory setting.

### Protocol 1: General Procedure for Nucleophilic Substitution

This protocol provides a general guideline for a nucleophilic substitution reaction, which should be adapted based on the specific nucleophile and solvent used.

- Reaction Setup: A dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with **(1-bromoethyl)benzene** and a suitable solvent under an inert atmosphere (e.g., nitrogen or argon).

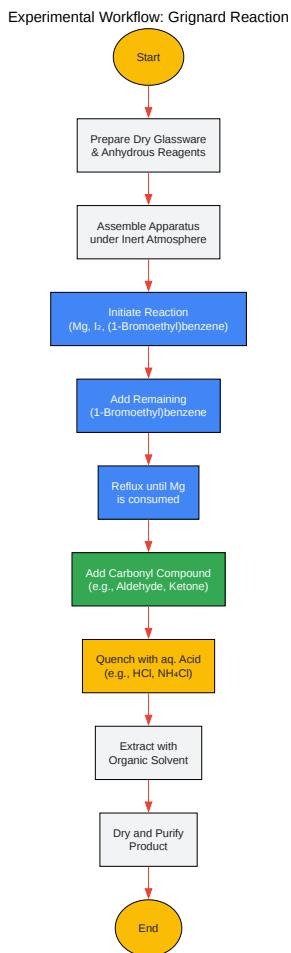
- Reagent Addition: The nucleophile (e.g., sodium cyanide) is dissolved in the appropriate solvent and added dropwise to the stirring solution at a controlled temperature.
- Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then typically washed with water and brine, and the organic layer is separated.
- Purification: The crude product is dried over an anhydrous salt (e.g.,  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ ), filtered, and the solvent is removed under reduced pressure. The final product is purified by column chromatography or distillation.

#### Protocol 2: Synthesis of a Grignard Reagent

The preparation of a Grignard reagent requires strictly anhydrous conditions as it is highly reactive towards water.

- Glassware Preparation: All glassware must be thoroughly dried in an oven overnight and assembled while hot, then allowed to cool under a stream of dry nitrogen or argon.[15]
- Reagent Preparation: Magnesium turnings are placed in the reaction flask. Anhydrous diethyl ether or tetrahydrofuran (THF) is added to cover the magnesium.[15][16] A small crystal of iodine can be added to activate the magnesium surface.
- Initiation: A solution of **(1-bromoethyl)benzene** in the anhydrous ether is prepared in a dropping funnel. A small amount of this solution is added to the magnesium suspension. The reaction is initiated by gentle warming or sonication, indicated by the disappearance of the iodine color and the formation of a cloudy solution.[16][17]
- Addition: The remaining **(1-bromoethyl)benzene** solution is added dropwise at a rate that maintains a gentle reflux.[15]
- Completion: The reaction is complete when most of the magnesium has been consumed. The resulting Grignard reagent is a grayish, cloudy solution and should be used immediately. [15]

The following diagram outlines a typical workflow for a Grignard reaction.



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### *Experimental Workflow for a Grignard Reaction*

## Safety and Handling

**(1-Bromoethyl)benzene** is a hazardous chemical and must be handled with appropriate safety precautions.

- Hazards: It is a combustible liquid that causes skin and serious eye irritation.[6][18][19] It may also cause respiratory irritation.[18][19] It is also a lachrymator, meaning it can cause tearing.[20]
- Precautionary Measures:

- Keep away from heat, sparks, and open flames.[18][19]
- Use only in a well-ventilated area or under a chemical fume hood.[20]
- Wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat.[6][18]
- Wash hands thoroughly after handling.[20]
- Storage: Store in a cool, well-ventilated place away from direct sunlight and incompatible materials such as strong oxidizing agents and bases.[3][11] The compound is moisture-sensitive.[11]

## Applications in Drug Development and Research

**(1-Bromoethyl)benzene** serves as a crucial starting material in the synthesis of various biologically active molecules.[1] Its ability to undergo nucleophilic substitution allows for the introduction of the 1-phenylethyl moiety into larger molecules, a common structural motif in many pharmaceutical compounds. The chiral versions, (R)- and (S)-**(1-bromoethyl)benzene**, are particularly important for asymmetric synthesis, enabling the production of enantiomerically pure drugs.[1][21]

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